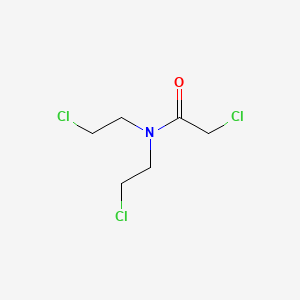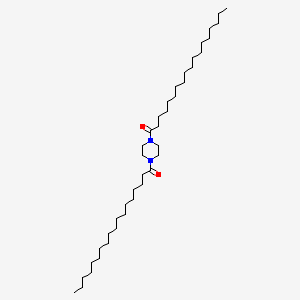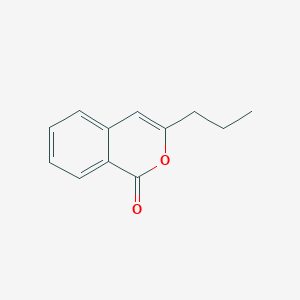
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide is a complex organic compound with a molecular formula of C16H30N3O4PS3 and a molecular weight of 455.596 g/mol. This compound is characterized by its unique structure, which includes a dioxaphosphorinan ring, a thioamide group, and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide involves several steps. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the thioamide group can be replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the dioxaphosphorinan ring can interact with various biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Ethanimidothioic acid, N-(((((1,3,2-dioxaphosphorinan-2-yl(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide can be compared with similar compounds such as:
Ethanimidothioic acid, N-(((((5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)(1-methylethyl)amino)thio)methylamino)carbonyl)oxy)-, methyl ester, P-sulfide: This compound has a similar structure but differs in the substitution pattern on the dioxaphosphorinan ring.
2,3-Dihydro-2,3-dimethyl-7-benzofuryl N-[(phosphinyl)amino]thio- and N-[(phosphinothioyl)amino]thio- methylcarbamates: These compounds are also phosphorinan derivatives but have different functional groups and biological activities.
Propriétés
Numéro CAS |
72542-61-1 |
|---|---|
Formule moléculaire |
C11H22N3O4PS3 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
methyl (1Z)-N-[methyl-[propan-2-yl-(2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C11H22N3O4PS3/c1-9(2)14(19(20)16-7-6-8-17-19)22-13(4)11(15)18-12-10(3)21-5/h9H,6-8H2,1-5H3/b12-10- |
Clé InChI |
GPDLCQIVQQFXGE-BENRWUELSA-N |
SMILES isomérique |
CC(C)N(P1(=S)OCCCO1)SN(C)C(=O)O/N=C(/C)\SC |
SMILES canonique |
CC(C)N(P1(=S)OCCCO1)SN(C)C(=O)ON=C(C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)


![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B12004482.png)

![4-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B12004497.png)
![N-[2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B12004511.png)
![4-(10,13-Dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12004523.png)

![Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B12004534.png)

